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molecular formula C4H10S B166225 2-Methyl-1-propanethiol CAS No. 513-44-0

2-Methyl-1-propanethiol

Cat. No. B166225
M. Wt: 90.19 g/mol
InChI Key: BDFAOUQQXJIZDG-UHFFFAOYSA-N
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Patent
US07384967B2

Procedure details

3-(Isobutylsulfanyl)-4-nitrotoluene (0.75 g, 67%) was prepared from 2-methyl-propanethiol and 3-fluoro-4-nitrotoluene (0.77 g, 5.0 mmol) following the general procedure A. This was reduced to 2-isobutylsulfanyl-4-methyl-aniline (0.46 g, 63%) following general procedure B. 1-(2-Isobutylsulfanyl-4-methyl-phenyl)-3-thiazol-2-yl-urea (218 mg, 68%) was prepared from 2-isobutylsulfanyl-4-methyl-aniline (195 mg, 1.0 mmol) and 2-aminothiazole (100 mg, 1.0 mmol) following the general procedure D.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
195 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0.46 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:5])[CH2:3][SH:4].F[C:7]1[CH:8]=[C:9]([CH3:16])[CH:10]=[CH:11][C:12]=1[N+:13]([O-:15])=[O:14].[CH2:17]([S:21][C:22]1[CH:28]=[C:27]([CH3:29])[CH:26]=[CH:25][C:23]=1[NH2:24])[CH:18]([CH3:20])[CH3:19].[NH2:30][C:31]1SC=[CH:34][N:35]=1>>[CH2:3]([S:4][C:7]1[CH:8]=[C:9]([CH3:16])[CH:10]=[CH:11][C:12]=1[N+:13]([O-:15])=[O:14])[CH:2]([CH3:5])[CH3:1].[CH2:17]([S:21][C:22]1[CH:28]=[C:27]([CH3:29])[CH:26]=[CH:25][C:23]=1[NH:24][C:34]([NH:35][C:31]1[S:4][CH:3]=[CH:2][N:30]=1)=[O:14])[CH:18]([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CS)C
Name
Quantity
0.77 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])C
Step Two
Name
Quantity
195 mg
Type
reactant
Smiles
C(C(C)C)SC1=C(N)C=CC(=C1)C
Name
Quantity
100 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0.46 g
Type
reactant
Smiles
C(C(C)C)SC1=C(N)C=CC(=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)SC=1C=C(C=CC1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 67%
Name
Type
product
Smiles
C(C(C)C)SC1=C(C=CC(=C1)C)NC(=O)NC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 218 mg
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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